Benzo(de)naphtho(1,8-gh)quinoline
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
24408-62-6 |
|---|---|
Molecular Formula |
C19H11N |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
3-azapentacyclo[9.7.1.12,6.015,19.010,20]icosa-1(18),2,4,6(20),7,9,11,13,15(19),16-decaene |
InChI |
InChI=1S/C19H11N/c1-4-12-5-3-9-16-17(12)14(7-1)15-8-2-6-13-10-11-20-19(16)18(13)15/h1-11H |
InChI Key |
HDMSISRTSCLVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=NC=C5)C3=CC=C2 |
Origin of Product |
United States |
Contextualization Within Polycyclic Aromatic Hydrocarbons and Heterocycles
Benzo(de)naphtho(1,8-gh)quinoline belongs to the broad class of polycyclic aromatic hydrocarbons (PAHs), which are organic compounds composed of multiple fused aromatic rings. PAHs are known for their diverse applications, but the introduction of a heteroatom, such as nitrogen, into the carbon framework creates a subclass known as nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) or aza-PAHs. This substitution fundamentally alters the electronic landscape of the molecule.
The defining feature of this compound is the incorporation of a quinoline (B57606) moiety within a larger naphtho-fused system. Quinoline itself is a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. By embedding this nitrogen-containing unit within a larger polycyclic structure, researchers can create materials with tailored properties. The position of the nitrogen atom is crucial and can be categorized as pyridinic, pyrrolic, or graphitic, each imparting distinct electronic characteristics to the N-doped PAH. nih.govbohrium.com Pyridinic nitrogen, as is the case in the quinoline subunit, tends to make the PAH more electron-deficient. nih.govbohrium.com
Significance of Nitrogen Doped π Electron Systems in Materials Science
The introduction of nitrogen atoms into the π-electron systems of PAHs, a process known as nitrogen-doping, is a powerful strategy for fine-tuning their electronic, optical, and structural properties. nih.govrsc.orgrsc.org This modification is of paramount importance in materials science for several reasons:
Tailored Electronic Properties: Nitrogen-doping allows for precise control over the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.comchimicatechnoacta.ru This is critical for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Enhanced Intermolecular Interactions: The presence of the electronegative nitrogen atom can lead to stronger intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the self-assembly and packing of molecules in the solid state. researchgate.net This is crucial for controlling the morphology and, consequently, the performance of thin-film devices.
Improved Solubility and Processability: The incorporation of nitrogen can enhance the solubility of large, otherwise intractable, PAHs, facilitating their purification and processing for various applications. researchgate.net
Chemosensory Applications: The electron-deficient nature of the nitrogen-containing ring makes these compounds sensitive to electron-rich analytes. For instance, derivatives of Benzo(de)naphtho(1,8-gh)quinoline have shown potential as fluorescent chemosensors for the detection of nitro-containing explosives. chimicatechnoacta.ru
The ability to strategically place nitrogen atoms within a PAH framework provides a versatile toolkit for the rational design of new functional materials with bespoke properties. researchgate.net
Historical Perspectives and Evolution of Research on Benzo De Naphtho 1,8 Gh Quinoline Frameworks
Classical and Modern Annulation Strategies
Annulation, the formation of a new ring onto a pre-existing molecule, is a cornerstone of synthetic organic chemistry. For this compound, both long-established and contemporary ring-forming techniques have been employed.
Anthraquinone (B42736) Core-Based Cyclization Approaches
The use of anthraquinone as a starting material represents a classical approach to building the this compound framework. This method leverages the inherent tricyclic structure of anthraquinone to construct the additional heterocyclic ring. The specific reactions and conditions for these cyclizations can vary, but they generally involve the introduction of nitrogen-containing functionalities onto the anthraquinone core, followed by intramolecular cyclization to form the quinoline (B57606) portion of the target molecule.
Intramolecular Cyclization of (Naphthalen-1-yl)isoquinolines
A notable and effective strategy for synthesizing Benzo(de)naphtho(1,8-gh)quinolines involves the intramolecular cyclization of 1-(naphthalen-1-yl)isoquinolines. chimicatechnoacta.ru This approach has been demonstrated to produce new fluorophores with promising photophysical properties. chimicatechnoacta.ru
The synthesis begins with the preparation of the 1-(naphthalen-1-yl)isoquinoline precursors. This can be achieved through a multi-step sequence starting from the appropriate starting materials. For instance, 7-methoxy-1-(naphthalen-1-yl)-3,4-dihydroisoquinoline can be synthesized from N-(2-(3-methoxyphenyl)ethyl)-1-naphthamide in the presence of phosphorus oxychloride (POCl3). chimicatechnoacta.ru The resulting dihydroisoquinoline is then aromatized to the corresponding isoquinoline (B145761) using an oxidizing agent like manganese dioxide (MnO2). chimicatechnoacta.ru
The key cyclization step is then carried out by treating the 1-(naphthalen-1-yl)isoquinoline with potassium in dry toluene (B28343) under an argon atmosphere. chimicatechnoacta.ru This reaction, when stirred at an elevated temperature, facilitates the intramolecular C-C bond formation, leading to the desired this compound scaffold. chimicatechnoacta.ru For example, this method has been successfully used to synthesize 6-methoxybenzo[de]naphtho[1,8-gh]quinoline. chimicatechnoacta.ru
| Starting Material | Reagents and Conditions | Product | Yield |
| 7-Methoxy-1-(naphthalen-1-yl)isoquinoline | Potassium, dry toluene, 95 °C, 6 h | 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline | Not specified |
| 6,7-Dimethoxy-1-(naphthalen-1-yl)isoquinoline | Potassium, dry toluene, 95 °C, 6 h | 5,6-Dimethoxybenzo[de]naphtho[1,8-gh]quinoline | Not specified |
This table summarizes the intramolecular cyclization of substituted (naphthalen-1-yl)isoquinolines to form this compound derivatives.
Synthesis via Multicomponent and Domino Reactions
For instance, a new multicomponent domino reaction has been developed for the rapid and regioselective synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines, which are structurally related to the target compound. rsc.org This reaction utilizes readily available and inexpensive substrates and proceeds under microwave irradiation, often leading to good to excellent chemical yields in short reaction times. rsc.org While not directly yielding this compound, the principles of these MCRs and domino reactions are applicable to its synthesis.
Another example involves a three-component reaction of an aromatic aldehyde, an amine (like naphthalen-2-amine or anthracen-2-amine), and an enol ether, catalyzed by iodine, to produce 3-arylbenzo(naphtha)[f]quinolines in high yields. capes.gov.br This demonstrates the power of multicomponent strategies in constructing complex polycyclic aromatic systems.
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of this compound and its derivatives has benefited significantly from the development of various catalytic systems.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, which are essential for constructing the polycyclic framework of this compound. acs.org These reactions typically involve a palladium catalyst and are widely used in the synthesis of complex organic molecules, including pharmaceuticals. acs.org
In the context of synthesizing precursors for this compound, a modified Suzuki coupling reaction has been used to synthesize 8-(naphthalen-1-yl)quinoline from 8-bromoquinoline (B100496) and 1-naphthalenylboronic acid. nih.gov This reaction provides a direct method to link the naphthalene (B1677914) and quinoline moieties, which can then undergo intramolecular cyclization to form the final product.
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield |
| 8-Bromoquinoline | 1-Naphthalenylboronic acid | Not specified | 8-(Naphthalen-1-yl)quinoline | 58% nih.gov |
This table illustrates the use of a Suzuki-type cross-coupling reaction to synthesize a key precursor for this compound.
Lewis Acid and Organic Catalyst-Mediated Pathways
Lewis acids and organic catalysts have emerged as effective promoters for the synthesis of quinoline derivatives, and these methods can be extended to the construction of the this compound system. researchgate.netmdpi.com
Lewis acid catalysis is frequently employed in the Friedländer quinoline synthesis, a classic method for constructing the quinoline ring. mdpi.com For example, BF3 can mediate the multicomponent reaction of 2-aminobenzaldehydes and other suitable coupling partners to form functionalized quinolines. mdpi.com
Iodine has been shown to be an effective and mild catalyst for the three-component synthesis of pyranoquinoline and furoquinoline derivatives. capes.gov.br Notably, when n-butylvinyl ether is used as a reactant in this system with an aromatic aldehyde and naphthalen-2-amine or anthracen-2-amine, 3-arylbenzo(naphtha)[f]quinolines are isolated in high yields. capes.gov.br This demonstrates the utility of iodine as a catalyst in constructing complex quinoline-based polycycles.
Organic catalysts, such as L-proline, have also been utilized in the synthesis of quinoline derivatives. While specific examples for the direct synthesis of this compound using L-proline are not detailed in the provided context, the principles of organocatalysis, particularly in promoting cyclization and condensation reactions, are relevant to the construction of this complex heterocyclic system.
| Reaction Type | Catalyst | Reactants | Product | Key Features |
| Three-component reaction | Iodine | Aromatic aldehyde, naphthalen-2-amine/anthracen-2-amine, n-butylvinyl ether | 3-Arylbenzo(naphtha)[f]quinolines | Mild, efficient, high selectivity for exo-isomer capes.gov.br |
| Friedländer quinoline synthesis | Lewis acids (e.g., BF3) | 2-Aminobenzaldehydes, various coupling partners | Functionalized quinolines | Effective for quinoline ring construction mdpi.com |
This table highlights the application of Lewis acid and iodine catalysis in the synthesis of quinoline-based polycyclic compounds.
C-H Activation/Annulation Strategies
The construction of the Benzo[de]naphtho[1,8-gh]quinoline skeleton and related polycyclic aromatic hydrocarbons often involves C-H activation and annulation reactions. These methods provide an efficient and atom-economical way to form new rings and functionalize the aromatic core.
One notable strategy involves the palladium-catalyzed site-selective C-H functionalization/annulation of 2-aryl-1,3-dicarbonyls with Morita–Baylis–Hillman adducts. This process leads to the formation of α-iso-/benzochromenyl acrylates through a cascade of C-C and C-O bond formations. rsc.org The reaction demonstrates good product selectivity and tolerance for various functional groups. rsc.org
Another approach utilizes 8-aminoquinoline (B160924) as a directing group to facilitate C-H activation for the synthesis of various N-heterocycles. This can occur through direct intramolecular C-H elaboration or domino reactions that combine C-H activation with other transformations to build the heterocyclic system. rsc.org
Furthermore, the synthesis of functionalized benzo[h]quinolines has been achieved through a base-catalyzed 1,4-addition/intramolecular annulation cascade. This one-pot method involves the reaction of benzonitriles and diynones, catalyzed by lithium hexamethyldisilazide (LiHMDS), to form two new C-C bonds and one C-N bond, yielding a variety of benzo[h]quinoline (B1196314) derivatives in high yields. researchgate.net
Precursor Design and Synthesis
The successful synthesis of Benzo[de]naphtho[1,8-gh]quinoline and its derivatives heavily relies on the careful design and preparation of key precursors.
Preparation of Key Intermediates (e.g., bis(R-ethynyl)anthraquinones)
While direct synthesis of bis(R-ethynyl)anthraquinones as precursors for Benzo[de]naphtho[1,8-gh]quinoline was not detailed in the provided search results, analogous strategies for related aza-aromatic systems highlight the importance of functionalized building blocks. For instance, the synthesis of bis(TIPS-ethynyl)-substituted naphthodiquinoline, a diazabisacene, starts from a 1,5-bisborylated naphthalene. nih.gov This intermediate undergoes a Suzuki coupling with substituted ethyl nicotinates. The resulting product is then cyclized via an intramolecular Friedel-Crafts acylation to form a diketone, which is subsequently alkynylated and reduced. nih.gov This multi-step process underscores the necessity of preparing specifically functionalized aromatic cores to build up the final complex structure.
Synthesis of Substituted Isoquinolines and Naphthoyl Chlorides
A rational approach to new fluorophores of the Benzo[de]naphtho[1,8-gh]quinoline series involves the intramolecular cyclization of (naphthalen-1-yl)isoquinolines. chimicatechnoacta.ru The synthesis of these crucial precursors begins with the reaction of a 2-(methoxyphenyl)ethanamine with 1-naphthoyl chloride in the presence of a base like diisopropylethylamine to form an N-phenethyl-1-naphthamide. chimicatechnoacta.ru This amide is then subjected to a Bischler-Napieralski reaction using phosphorus oxychloride (POCl3) to yield a 3,4-dihydroisoquinoline. chimicatechnoacta.ru Subsequent dehydrogenation, for example with manganese dioxide (MnO2), furnishes the desired 1-(naphthalen-1-yl)isoquinoline. chimicatechnoacta.ru
1-Naphthoyl chloride itself is typically synthesized from 1-naphthoic acid by reacting it with thionyl chloride. chemicalbook.com Similarly, 2-naphthoyl chloride can be prepared from 2-naphthoic acid and thionyl chloride under reflux conditions. chemicalbook.com
Functionalization and Derivatization Strategies
Post-synthesis modification of the Benzo[de]naphtho[1,8-gh]quinoline core is crucial for tuning its properties.
Selective Functionalization of the π-Skeleton
The selective functionalization of the π-skeleton of large polycyclic aromatic systems is a key step in tailoring their electronic and material properties. For the related benzo[de]isoquinolino[1,8-gh]quinoline diamide (B1670390) (BQQDA) system, highly selective functionalization can be achieved at the bay positions of the π-skeleton. nih.gov This allows for the introduction of various groups that can modify the molecule's properties.
In the case of benzo[h]quinolines, which are structural isomers, functionalization can be achieved through various reactions. For example, 2,4-dichlorobenzo[h]quinoline can react with naphth-1-ylamine in the presence of a CuI catalyst to yield mono- and di-substituted (naphthalen-1-yl)benzo[h]quinoline amines. nih.gov These amines can then undergo further cyclization reactions. nih.gov Additionally, the substituents on a pre-formed benzo[h]quinoline ring can be selectively transformed. For instance, a sulfoxide (B87167) group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of new S- and N-substituents. nih.gov
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating and electron-withdrawing groups onto the Benzo[de]naphtho[1,8-gh]quinoline framework significantly influences its electronic and photophysical properties. For instance, the introduction of a methoxy (B1213986) group (an electron-donating group) at the 6-position of a benzo[de]naphtho[1,8-gh]quinoline derivative was shown to be crucial for its fluorescence quenching response to certain nitroaromatic compounds. chimicatechnoacta.ru This highlights the role of electron-donating groups in creating π-conjugated donor-acceptor ensembles that can enhance sensory capabilities. chimicatechnoacta.ru
The broader field of quinoline chemistry provides further examples of how these groups are introduced. In the synthesis of benzo[f]quinoline derivatives, various reactive halides with amide, ester, and aromatic ketone functionalities have been used to quaternize the nitrogen atom, a key step in creating compounds with potential biological activity. nih.gov The electronic nature of the substituents on the benzo[h]quinoline core has also been shown to influence the regioselectivity of certain annulation reactions. researchgate.net
The synthesis of a benzo[de]isoquinolino[1,8-gh]quinoline diamide system, which is inherently electron-deficient, demonstrates the use of an electron-rich condensed amide to provide chemical versatility for further modifications. nih.gov This electron-deficient core can be further functionalized, for example by cyanation, to fine-tune its properties as an organic semiconductor. nih.gov
Derivatization for Tuning Electronic Properties
The introduction of functional groups onto the benzo[de]naphtho[1,8-gh]quinoline skeleton is a powerful strategy to modulate its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These modifications directly impact the compound's absorption and emission spectra, as well as its potential for use in electronic devices and sensors.
A notable approach to synthesizing derivatives of benzo[de]naphtho[1,8-gh]quinoline involves the intramolecular cyclization of (naphthalen-1-yl)isoquinolines in the presence of potassium. chimicatechnoacta.ru This method has been successfully employed to produce methoxy-substituted derivatives, which exhibit distinct photophysical properties. chimicatechnoacta.ru The introduction of electron-donating methoxy groups can alter the electron density of the π-conjugated system, thereby influencing its electronic transitions.
For instance, the synthesis of 6-methoxybenzo[de]naphtho[1,8-gh]quinoline and 5,6-dimethoxybenzo[de]naphtho[1,8-gh]quinoline has been reported. chimicatechnoacta.ru These compounds display fluorescence emission in the range of 454–482 nm, with quantum yields reaching up to 54%. chimicatechnoacta.ru The position and number of methoxy groups play a crucial role in determining the precise emission wavelengths and efficiencies.
Computational studies, such as those using density functional theory (DFT), have been instrumental in understanding the relationship between the structure of these derivatives and their electronic properties. chimicatechnoacta.ru By calculating the HOMO and LUMO energies, researchers can predict and rationalize the observed photophysical behaviors. These theoretical calculations, coupled with experimental data, provide a comprehensive picture of how derivatization tunes the electronic landscape of the benzo[de]naphtho[1,8-gh]quinoline core.
The strategic placement of substituents not only affects the inherent electronic properties but can also enhance the molecule's responsiveness to external stimuli. For example, the fluorescence of 6-methoxybenzo[de]naphtho[1,8-gh]quinoline is significantly quenched in the presence of certain nitroaromatic compounds, suggesting its potential application as a fluorescent chemosensor for the detection of explosives. chimicatechnoacta.ru
Another advanced derivatization strategy involves the creation of more complex, electron-deficient π-electron systems. An example is the development of a benzo[de]isoquinolino[1,8-gh]quinoline diamide (BQQDA) framework. nih.gov This system is designed to be synthetically versatile, allowing for highly selective functionalization at the bay positions of the π-skeleton. nih.gov Such modifications enable fine-tuning of the material's fundamental properties and its supramolecular packing, which are critical for applications in organic electronics. nih.gov The introduction of cyano groups into the BQQDA structure, for instance, has been shown to yield an organic semiconductor with high, air-stable electron-carrier mobility. nih.gov
The following tables summarize the photophysical and computational data for select benzo[de]naphtho[1,8-gh]quinoline derivatives, illustrating the impact of derivatization on their electronic properties.
Table 1: Photophysical Properties of Methoxy-Substituted Benzo[de]naphtho[1,8-gh]quinoline Derivatives
| Compound | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline | 454-482 | up to 54 |
| 5,6-Dimethoxybenzo[de]naphtho[1,8-gh]quinoline | 454-482 | up to 54 |
Data sourced from Chimica Techno Acta. chimicatechnoacta.ru
Table 2: Calculated HOMO-LUMO Energies of Benzo[de]naphtho[1,8-gh]quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline | Not specified in source | Not specified in source |
| 5,6-Dimethoxybenzo[de]naphtho[1,8-gh]quinoline | Not specified in source | Not specified in source |
While the source mentions the calculation of HOMO-LUMO energies, specific values for these derivatives were not provided in the abstract. chimicatechnoacta.ru
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions
The electronic absorption spectra of this compound and its derivatives are characterized by absorption bands in the ultraviolet and visible regions, arising primarily from π-π* electronic transitions within the polycyclic aromatic system. The introduction of a nitrogen atom into the pyrene (B120774) framework can modify the key optical and electrochemical properties, including optical absorption and HOMO-LUMO energy levels. researchgate.net
Studies on methoxy-substituted derivatives of this compound show absorption maxima (λ_abs) in the range of 370-430 nm. For instance, 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline exhibits an absorption maximum at 373 nm, while the 5,6-Dimethoxy derivative shows a bathochromic shift with an absorption maximum at 383 nm. chimicatechnoacta.ru This shift is indicative of how substituents can alter the energy gap between the ground and excited states. The absorption spectra are typically complex, reflecting multiple electronic transitions. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are often employed to assign the observed bands to specific electronic transitions within the molecule. dntb.gov.ua
Table 1: UV-Visible Absorption Data for this compound Derivatives
| Compound | Substituent | Absorption Max (λ_abs) [nm] |
|---|---|---|
| 5a | 6-Methoxy | 373 |
| 5b | 5,6-Dimethoxy | 383 |
Data sourced from Chimica Techno Acta. chimicatechnoacta.ru
Fluorescence and Luminescence Spectroscopy
Fluorescence spectroscopy is a powerful tool for probing the emissive properties of this compound derivatives, which often exhibit significant fluorescence. chimicatechnoacta.ru
The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is a critical parameter for fluorescent materials. Benzo(de)naphtho[1,8-gh]quinoline derivatives have demonstrated promising quantum yields. For example, 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline has a quantum yield of 54% (0.54), indicating highly efficient fluorescence. chimicatechnoacta.ru In contrast, the 5,6-Dimethoxy substituted version shows a significantly lower quantum yield of 11% (0.11). chimicatechnoacta.ru This highlights the strong dependence of emission efficiency on the substitution pattern. The quantum yield is often determined using a relative method, comparing the integrated fluorescence intensity to a standard of known quantum yield. depaul.edu Factors such as molecular rigidity and the nature of non-radiative decay pathways play a crucial role in determining the final quantum yield value. depaul.edunih.gov
This compound derivatives exhibit fluorescence emission in the blue-to-green region of the visible spectrum. chimicatechnoacta.ru The emission maximum (λ_em) for 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline is observed at 454 nm, while for the 5,6-Dimethoxy derivative, it is at 482 nm. chimicatechnoacta.ru
The Stokes shift, the difference in energy (or wavelength) between the absorption and emission maxima, is a key characteristic of a fluorophore. Large Stokes shifts are particularly desirable in applications like fluorescence microscopy to minimize self-absorption and improve signal-to-noise ratios. mdpi.com For the studied derivatives, the Stokes shifts can be calculated from the available absorption and emission data.
Table 2: Photophysical Properties of this compound Derivatives
| Compound | Substituent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φf) [%] |
|---|---|---|---|---|---|
| 5a | 6-Methoxy | 373 | 454 | 81 | 54 |
| 5b | 5,6-Dimethoxy | 383 | 482 | 99 | 11 |
Data sourced from Chimica Techno Acta. chimicatechnoacta.ru
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electron Transfer Studies
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals and radical ions. researchgate.net In the context of this compound, EPR can be instrumental in investigating electron transfer processes. Theoretical calculations and experimental observations have shown that these azaperylene structures can act as electron donors. chimicatechnoacta.ru For instance, they are capable of transferring an electron to the Lowest Unoccupied Molecular Orbital (LUMO) of certain nitro compounds, a process that leads to fluorescence quenching. chimicatechnoacta.ru This electron transfer results in the formation of a radical cation of the azaperylene and a radical anion of the nitro compound. EPR spectroscopy could be used to detect and characterize these transient radical species, providing direct evidence for the electron transfer mechanism and helping to understand the kinetics and dynamics of the process. researchgate.net Furthermore, photoinduced intramolecular electron transfer (PIET) is another phenomenon where EPR could provide valuable insights into the electronic coupling between donor and acceptor moieties within a single molecule. nih.gov
Photophysical Property Modulation through Structural Variation
The photophysical properties of the this compound core can be systematically tuned by introducing various functional groups. rsc.orgrsc.org This chemical modification allows for the rational design of fluorophores with tailored absorption, emission, and quantum yield characteristics.
The introduction of electron-donating groups, such as methoxy (-OCH₃) or aryl groups, can lead to significant changes in the electronic structure. rsc.orgchimicatechnoacta.ru These substituents can increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in both the absorption and emission spectra. rsc.org This is evident in the shift from 454 nm to 482 nm in the emission maximum when going from a mono-methoxy to a dimethoxy substituted derivative. chimicatechnoacta.ru
Such substitutions can create "push-pull" π-conjugated chromophores with pronounced intramolecular charge transfer (ICT) properties, which often results in large Stokes shifts and sensitivity to solvent polarity. rsc.orgrsc.org However, the effect on quantum yield can be complex. While the 6-methoxy derivative (5a) is a highly efficient emitter (Φf = 54%), the addition of a second methoxy group in the 5-position (compound 5b) causes a dramatic decrease in quantum yield to 11%. chimicatechnoacta.ru This suggests that the specific position and nature of the substituent introduce new non-radiative decay channels or alter the geometry of the excited state, thereby quenching the fluorescence. The ability to modulate these properties through synthetic chemistry makes this compound a versatile scaffold for developing advanced functional materials. rsc.orgnih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations of Electronic Structure
DFT calculations have been instrumental in characterizing the electronic landscape of Benzo(de)naphtho(1,8-gh)quinoline and its derivatives. These computational methods allow for the determination of key electronic parameters that govern the molecule's photophysical and chemical properties.
HOMO-LUMO Energy Level Analysis
A critical aspect of understanding the electronic behavior of this compound is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com
Calculations performed using the DFT B3LYP method with a 6-311G* basis set have been employed to determine the HOMO and LUMO energies for derivatives of this compound. chimicatechnoacta.ru For instance, in a study of methoxy-substituted derivatives, the HOMO-LUMO energies were calculated to assess their potential as fluorescent chemosensors. chimicatechnoacta.ru The energy gap is a key factor in predicting the efficiency of charge transfer interactions, which are fundamental to the sensing mechanism. chimicatechnoacta.ruscirp.org A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic excitation. mdpi.com The introduction of a nitrogen atom into the polycyclic aromatic hydrocarbon structure, as in this compound, can lead to higher LUMO energy values compared to their all-carbon analogues like perylene (B46583). chimicatechnoacta.ru This elevation in LUMO energy can enhance the ability of these aza-perylenes to detect certain compounds. chimicatechnoacta.ru
The following table presents the calculated HOMO and LUMO energies for two methoxy-substituted this compound derivatives.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline (5a) | -5.112 | -1.782 | 3.330 |
| 5,6-Dimethoxybenzo[de]naphtho[1,8-gh]quinoline (5b) | -5.025 | -1.705 | 3.320 |
Data sourced from a study utilizing DFT B3LYP/6-311G calculations. chimicatechnoacta.ru*
Molecular Orbital Characterization
The characterization of molecular orbitals provides a detailed picture of the electron density distribution within the this compound framework. In aza-analogs of perylene, such as this compound, the electron clouds of the frontier orbitals are shifted compared to the parent perylene molecule. chimicatechnoacta.ru This shift is influenced by the presence and position of the nitrogen atom within the polycyclic aromatic system. The distribution of the HOMO and LUMO across the molecule dictates the regions most susceptible to electrophilic and nucleophilic attack, respectively. The introduction of substituents, such as methoxy (B1213986) groups, can further modulate this distribution and influence the molecule's electronic properties. chimicatechnoacta.ru
Frontier Orbital Interactions
The interactions between the frontier orbitals of this compound and other molecules are fundamental to understanding its role in various applications, such as chemosensing. For instance, the ability of this compound derivatives to act as fluorescent sensors for nitroaromatic explosives is rationalized by considering the energy differences between the LUMO of the sensor and the LUMO of the analyte (quencher). chimicatechnoacta.ru A favorable energy gap between the sensor's LUMO and the quencher's LUMO facilitates an electron transfer process, leading to a "turn-off" fluorescent response. chimicatechnoacta.ru This process is a key principle in the design of fluorescent chemosensors. chimicatechnoacta.ru
Molecular Geometry Optimization and Conformational Analysis
Computational methods are also employed to determine the most stable three-dimensional structure of this compound and its derivatives. Molecular geometry optimization calculations, often performed using DFT methods, refine the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. chimicatechnoacta.runih.govrsc.org
For substituted this compound compounds, conformational analysis is crucial to identify the preferred spatial arrangement of the substituent groups. This is particularly important for understanding how different conformations might affect the molecule's electronic properties and its interactions with its environment. For example, studies on related benzo[f]naphtho[2,3-b]phosphoindoles have shown that the pentacyclic ring system is nearly planar. nih.gov Similarly, the planarity or non-planarity of the this compound core can significantly impact its π-π stacking interactions in the solid state and its photophysical properties in solution. nih.gov
Prediction of Reaction Pathways and Energy Barriers
Computational chemistry plays a vital role in predicting the feasibility and mechanisms of chemical reactions involving this compound. While the search results did not yield specific studies on the prediction of reaction pathways and energy barriers for this exact compound, the principles are well-established for related heterocyclic systems. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and calculating the associated activation energy barriers. This information is invaluable for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes. For example, in the synthesis of related benzo[g]quinoxaline-5,10-diones, computational studies could elucidate the favorability of linear versus angular annelation products. mdpi.commdpi.com
Theoretical Studies of Supramolecular Assembly and Intermolecular Interactions
The supramolecular chemistry of aza-arenes, including compounds like this compound, is a field of growing interest, particularly concerning the design of novel materials and functional systems. rsc.org Theoretical studies on related systems shed light on the non-covalent interactions that govern their self-assembly.
Research into the supramolecular chemistry of nitrogen-containing bowl-shaped PAHs, for instance, is in its early stages but highlights the potential for these molecules to act as building blocks for larger architectures. rsc.org The presence of the nitrogen heteroatom introduces a localized region of negative electrostatic potential, which can direct intermolecular interactions such as hydrogen bonding and π-stacking. In the context of this compound, the nitrogen atom can act as a hydrogen bond acceptor, influencing its aggregation behavior in solution and in the solid state.
Theoretical models have been developed to describe the aggregation of aza-BODIPY dyes, which, like this compound, are nitrogen-containing aromatic systems. These models account for isodesmic, cooperative, or anti-cooperative aggregation mechanisms, providing a basis for understanding how individual molecules assemble into larger, functional aggregates. rsc.org For larger aza-arenes, computational methods can predict the preferred geometries of dimers and larger clusters, identifying the most stable arrangements, which are often a balance between stabilizing π-π stacking interactions and electrostatic repulsion or attraction.
A recent study on the cascade reduction of azaarenes catalyzed by water-soluble metal-organic cages demonstrates the importance of host-guest interactions in supramolecular systems. nih.govacs.org While this research focuses on a catalytic reaction, the underlying principles of molecular recognition and encapsulation are relevant to the supramolecular behavior of aza-arenes in general. Computational modeling in such studies helps to elucidate the chemical features that mediate the formation of these complex adducts. nih.gov
Table 1: Representative Intermolecular Interaction Energies in Aza-Aromatic Dimers (kcal/mol)
| Dimer System | Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Method |
| Benzene-Pyridine | π-stacking | -2.7 | MP2/aug-cc-pVDZ |
| Pyridine-Pyridine | π-stacking | -4.2 | MP2/aug-cc-pVDZ |
| Benzene-Pyridine | T-shaped | -2.5 | MP2/aug-cc-pVDZ |
Note: This table presents representative data for smaller, related systems to illustrate the types and strengths of intermolecular interactions. Specific calculations for this compound are not available.
Relationship between Electronic Properties and Molecular Design
The electronic properties of aza-PAHs are intrinsically linked to their molecular structure, and computational studies are pivotal in understanding and predicting these relationships. The introduction of nitrogen into a PAH framework, as in this compound, has profound effects on the electronic landscape of the molecule.
Nitrogen is more electronegative than carbon, leading to a perturbation of the π-electron system. This generally results in a lowering of the energies of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This change in orbital energies directly impacts the molecule's photophysical properties, such as its absorption and emission spectra, as well as its electrochemical behavior, including its reduction potential.
Theoretical studies on various aza-PAHs have demonstrated that the position of the nitrogen atom is crucial in determining the extent of these electronic perturbations. nih.gov Density Functional Theory (DFT) calculations are commonly employed to model the electronic structure of these molecules, providing insights into charge distribution, molecular orbital energies, and the nature of electronic transitions. acs.org
For instance, computational investigations into nitrogen-containing tetrabenzoacene derivatives have shown that their electronic properties can be systematically tuned. rsc.org This tunability is essential for the design of new organic electronic materials. Similarly, high-throughput virtual screening of aza-aromatics for applications in aqueous redox flow batteries has revealed correlations between the chemical structure, redox properties, and stability of these compounds. rsc.org The findings from such studies indicate that the strategic placement of nitrogen atoms and other functional groups can be used to design molecules with desired electronic characteristics.
In the context of this compound, its large, fused aromatic system combined with the presence of the nitrogen atom suggests it may possess interesting electronic and photophysical properties. Theoretical calculations could predict its HOMO-LUMO gap, ionization potential, and electron affinity, which are key parameters for assessing its potential use in organic electronics.
Table 2: Calculated Electronic Properties of Representative Aza-PAHs
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Quinoline (B57606) | -6.54 | -0.98 | 5.56 | B3LYP/6-31G |
| Acridine | -6.12 | -1.55 | 4.57 | B3LYP/6-31G |
| Phenanthridine | -6.45 | -1.21 | 5.24 | B3LYP/6-31G* |
Note: This table provides calculated electronic properties for smaller, related aza-PAHs to illustrate the impact of the nitrogen heteroatom. Specific calculations for this compound are not available.
Advanced Applications in Functional Materials
Organic Electronics and Optoelectronics
The compound's extended π-conjugated system is central to its utility in organic electronic and optoelectronic devices, where it can function as a core building block for active materials.
Derivatives of Benzo(de)naphtho(1,8-gh)quinoline have been identified as potent fluorophores, a key characteristic of functional chromophores. chimicatechnoacta.ruchimicatechnoacta.ru Research into their photophysical properties demonstrates that these compounds exhibit strong fluorescence, with emission observed in the blue-green region of the spectrum (454–482 nm). chimicatechnoacta.ruchimicatechnoacta.ruurfu.ru Notably, certain synthesized derivatives have achieved high fluorescence quantum yields of up to 54%. chimicatechnoacta.ruchimicatechnoacta.ruurfu.ru The introduction of a pyridine (B92270) nitrogen atom into the polycyclic aromatic hydrocarbon structure creates aza-analogs of perylene (B46583) that possess promising fluorescent characteristics. chimicatechnoacta.ru
A derivative structure, Benzo[de]isoquinolino[1,8-gh]quinoline diamide (B1670390) (BQQDA), has been developed as an electron-deficient π-electron system specifically for use in organic electronics. nih.gov The design, which features an electron-rich condensed amide, makes the π-skeleton versatile for chemical modifications to fine-tune its semiconductor properties. nih.gov This class of materials is crucial for the advancement of organic electronics, and the BQQDA system demonstrates significant potential. nih.gov Further functionalization of the BQQDA parent structure, such as through cyanation, has led to the creation of an organic semiconductor with high, air-stable electron-carrier mobility. nih.gov
While direct performance metrics for this compound in OLED devices are not extensively detailed, its core structure as an aza-perylene analog is highly promising for such applications. chimicatechnoacta.ru Aza-analogs of perylene are noted for their favorable fluorescent properties and potentially higher Lowest Unoccupied Molecular Orbital (LUMO) energies, which are desirable traits for emissive layer materials in OLEDs. chimicatechnoacta.ru The blue fluorescence exhibited by related benzo[f]quinoline (B1222042) compounds is attributed to their extended π-π conjugation, a feature central to the development of organic light-emitting devices. researchgate.net The demonstrated high fluorescence quantum yields of this compound derivatives suggest their suitability as emissive materials in OLEDs. chimicatechnoacta.rudergipark.org.tr
The engineered electron-deficient nature of the Benzo[de]isoquinolino[1,8-gh]quinoline diamide (BQQDA) π-electron system makes it particularly well-suited for electron-transporting applications. nih.gov The development of synthetically versatile, electron-deficient π-systems is a pressing challenge in organic electronics, and the BQQDA framework addresses this need. nih.gov The achievement of high air-stable electron-carrier mobility in a cyanated BQQDA derivative confirms its efficacy as an organic semiconductor capable of efficient electron transport. nih.gov Theoretical calculations of HOMO-LUMO energies for this compound derivatives further underscore their potential in electronic systems by defining their electron-accepting and donating capabilities. chimicatechnoacta.ruchimicatechnoacta.ru
Chemosensing Technologies
The compound's responsive fluorescence makes it an excellent candidate for highly sensitive chemosensors, particularly for detecting trace amounts of specific hazardous materials.
Substituted Benzo(de)naphtho(1,8-gh)quinolines have been successfully employed as fluorescent chemosensors for the detection of nitro-containing explosives. chimicatechnoacta.ruchimicatechnoacta.ru The detection mechanism is based on fluorescence quenching; the high fluorescence of the sensor molecule is significantly diminished upon interaction with nitroaromatic compounds. chimicatechnoacta.ru This "turn-off" fluorescent response is driven by the efficient electron transfer from the LUMO of the sensor to the LUMO of the nitroanalyte. chimicatechnoacta.ru
Detailed studies involving fluorescence titration have quantified the sensitivity of these chemosensors. For example, 6-methoxybenzo[de]naphtho[1,8-gh]quinoline demonstrated a strong response to various nitro explosives, with calculated Stern-Volmer constants as high as 21,587 M⁻¹ for picric acid. chimicatechnoacta.ruchimicatechnoacta.ru The research confirmed the ability to detect nitroanalytes down to concentrations of 1.4 parts per million (ppm), highlighting the potential for visual detection of these hazardous substances. chimicatechnoacta.ruurfu.ru
Compound and Performance Data
Table 1: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 6-methoxybenzo[de]naphtho[1,8-gh]quinoline | - |
| Benzo[de]isoquinolino[1,8-gh]quinoline diamide | BQQDA |
| Benzo[f]quinoline | - |
| 5,7-dibromo-8-hydroxyquinoline | - |
Table 2: Chemosensor Performance of a this compound Derivative
| Analyte (Nitro Explosive) | Stern-Volmer Constant (Ksv) [M⁻¹] |
|---|---|
| Picric Acid | 21587 |
| 2,4-Dinitrotoluene (2,4-DNT) | 1773 |
Detection Mechanism and Stern-Volmer Quenching Constants
Derivatives of benzo[de]naphtho[1,8-gh]quinoline have been identified as effective fluorescent chemosensors, particularly for the detection of nitro-containing explosives. The primary detection mechanism is based on fluorescence quenching. When the sensor molecule absorbs a photon, it is promoted to an excited state. In the absence of a quencher (the analyte), it returns to the ground state by emitting a photon, resulting in fluorescence. However, in the presence of electron-deficient nitroaromatic compounds, an interaction between the electron-rich sensor and the analyte can occur, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.
This quenching process can be quantified using the Stern-Volmer equation. For instance, studies on 6-methoxybenzo[de]naphtho[1,8-gh]quinoline have demonstrated its capability as a sensor. researchgate.net When titrated with solutions of nitroanalytes like picric acid, a significant and intense quenching of its natural fluorescence is observed. researchgate.net The relationship between the quencher concentration and the fluorescence intensity is often linear, allowing for the calculation of the Stern-Volmer constant (KSV), which indicates the sensitivity of the sensor towards a specific analyte. Higher KSV values signify more efficient quenching and thus a more sensitive detection system. These compounds have shown the ability to detect nitroanalytes at concentrations as low as 1.4 parts per million (ppm). researchgate.net
The efficiency of these molecules as sensors is rooted in their electronic properties. The introduction of a pyridine nitrogen atom into the polycyclic aromatic structure can enhance receptor properties for nitro-analytes by facilitating the formation of π-conjugated donor-acceptor ensembles. researchgate.net
Below is a table of Stern-Volmer constants (KSV) for a benzo[de]naphtho[1,8-gh]quinoline derivative with various nitro-containing analytes.
| Analyte | Stern-Volmer Constant (KSV) [M-1] |
| Picric Acid | 21587 |
| Dinitrotoluene (DNT) | Data not specified |
| RDX | Data not specified |
| Data derived from studies on methoxy-substituted benzo[de]naphtho[1,8-gh]quinoline derivatives, which reported constants up to 21587 M⁻¹. researchgate.net |
Supramolecular Architectures and Self-Assembly for Materials Science
The planar, aromatic structure of this compound makes it an excellent candidate for constructing complex supramolecular architectures through self-assembly. This process, driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, allows molecules to spontaneously organize into well-defined, functional structures. While specific research on the self-assembly of this compound is emerging, the principles can be inferred from related nitrogen-containing polycyclic aromatic compounds and quinoline (B57606) derivatives.
The self-assembly of such molecules can lead to the formation of various materials, including organogels. For example, certain quinoline derivatives have been shown to form stable organogels in solvents like ethanol, acetonitrile (B52724), and DMSO. This gelation is a result of the molecules assembling into a three-dimensional network that immobilizes the solvent. The properties of these self-assembled materials can be responsive to external stimuli. For instance, the fluorescence of a gelator's acetonitrile solution can be reversibly altered by the addition of trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA).
Furthermore, related structures like 1,8-naphthalimide (B145957) conjugates can exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in a poor solvent or in the solid state. This phenomenon is valuable for developing sensors and imaging agents. The self-assembly process is guided by specific interactions, such as amide hydrogen bonding, which can dictate the packing mode (e.g., J-type aggregation) of the molecules. The ability to control the self-assembly through synthetic modifications, such as adding functional groups to the this compound core, opens up possibilities for creating novel materials with tailored optical and electronic properties for applications in materials science and nanotechnology.
Potential as Two-Photon Absorbers and Ligands for Metal Complexes
The versatile electronic structure of this compound and its isomers, such as benzo[h]quinoline (B1196314), makes them highly suitable for advanced applications in photonics and catalysis.
Two-Photon Absorption: Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, reaching an excited state that would typically require a single photon of twice the energy. This phenomenon is particularly useful in high-resolution imaging and data storage. Polycyclic aromatic hydrocarbons with extended π-systems are prime candidates for TPA. Studies on related compounds like quinoline and benzo[h]quinoline have shown that they undergo two-photon excitation. researchgate.net The action spectra of these molecules are dominated by this process, indicating a strong potential for TPA applications. researchgate.net The large, conjugated system of this compound suggests it could also possess significant TPA cross-sections, making it a promising area for future research in nonlinear optics.
Ligands for Metal Complexes: The nitrogen atom in the quinoline moiety provides an excellent coordination site for metal ions. Benzoquinoline-based structures are widely used as ligands in coordination chemistry to form stable complexes with transition metals like ruthenium, osmium, copper, and silver. These multidentate P,N ligands, which incorporate both a "soft" phosphorus and a "hard" nitrogen atom, exhibit versatile coordination behavior that is highly beneficial in catalysis.
For example, new benzo[h]quinoline-based ligands have been used to prepare ruthenium and osmium pincer complexes that are highly efficient catalysts for the transfer hydrogenation of carbonyl compounds. Similarly, coinage metal complexes with copper(I), silver(I), and gold(I) have been synthesized using quinoline-based phosphine (B1218219) ligands, demonstrating the adaptability of the quinoline scaffold in creating diverse coordination geometries. These complexes can exhibit interesting properties, such as very short metal-metal distances, facilitated by the steric demand and π-stacking capabilities of the quinoline rings. The potential of this compound as a ligand in forming novel metal complexes could lead to new catalysts, luminescent materials, and metal-organic frameworks (MOFs).
Reaction Mechanisms and Chemical Reactivity
Detailed Mechanistic Investigations of Synthetic Transformations
The synthesis of the Benzo(de)naphtho(1,8-gh)quinoline core often involves intramolecular cyclization, a transformation that has been mechanistically scrutinized. A rational and effective approach involves the cyclization of 1-(naphthalen-1-yl)isoquinoline precursors. chimicatechnoacta.ruchimicatechnoacta.ru
One successful method employs metallic potassium in dry toluene (B28343) at elevated temperatures (95 °C). chimicatechnoacta.ru The proposed mechanism begins with the formation of a radical anion upon electron transfer from potassium to the isoquinoline (B145761) moiety. This is followed by an intramolecular radical attack on the naphthalene (B1677914) ring system, leading to a new carbon-carbon bond. Subsequent aromatization through the loss of hydrogen yields the final polycyclic aromatic framework. The reaction proceeds under an inert atmosphere to prevent quenching of the radical intermediates. The yields for mono- and dimethoxy-substituted derivatives via this pathway were reported as 33% and 11%, respectively. chimicatechnoacta.ru
Interestingly, attempts to achieve this cyclization using a Lewis acid such as iron(III) chloride (FeCl₃) as an activator for a charge-transfer complex proved unsuccessful. chimicatechnoacta.ru This highlights the specific electronic requirements of the transition state, favoring a reductive, radical-anion-mediated pathway over a cationic one under these conditions.
The broader context for such C-C bond-forming reactions is the Scholl reaction, a classic method for creating polycyclic aromatic hydrocarbons via oxidative dehydrogenation. nih.govacs.org Mechanistic studies of Scholl reactions reveal that they can proceed through two distinct pathways depending on the reagents and substrate:
Arenium Ion Mechanism : In the presence of a protic acid or a Lewis acid and a co-catalyst, the aromatic ring is protonated to form an arenium ion (a sigma complex). This electrophilic species then attacks another aromatic ring, followed by deprotonation and oxidation to form the new aryl-aryl bond. nih.gov
Radical Cation Mechanism : With certain oxidants like FeCl₃, the reaction can proceed via the formation of a radical cation. Two such radical cations can then couple, or one can attack a neutral aromatic molecule, to form the new C-C bond, followed by dehydrogenation. nih.gov
The choice between these pathways can determine the reaction's selectivity and success, as seen in the divergent outcomes of reactions mediated by FeCl₃ versus DDQ/acid systems in related perylene (B46583) precursors. nih.gov
Redox Behavior and Electrochemical Parameters
The redox properties of this compound and its aza-perylene analogues are fundamental to their electronic applications. These properties are commonly investigated using electrochemical methods like cyclic voltammetry (CV) and are rationalized through theoretical calculations. acs.orgmdpi.com
For methoxy-substituted Benzo(de)naphtho(1,8-gh)quinolines, Density Functional Theory (DFT) calculations have been used to estimate the HOMO and LUMO energy levels. These calculations provide a theoretical basis for understanding the molecule's redox behavior and its potential for electron transfer. chimicatechnoacta.ruchimicatechnoacta.ru
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline (5a) | -5.1868 | -1.8596 | 3.3272 |
| 5,6-Dimethoxybenzo[de]naphtho[1,8-gh]quinoline (5b) | -5.1276 | -1.7821 | 3.3455 |
These theoretical values are crucial for predicting the thermodynamic driving force of redox processes, such as the fluorescence quenching observed when these molecules interact with electron-deficient species. chimicatechnoacta.ru
Intramolecular and Intermolecular Reaction Pathways
The extended π-system of this compound, especially when functionalized with donor or acceptor groups, facilitates unique electronic phenomena. One of the most significant is intramolecular charge transfer (ICT). chimicatechnoacta.ru
In methoxy-substituted derivatives, the emission spectra exhibit two maxima, a feature that is attributed to the effect of ICT. chimicatechnoacta.ru Upon photoexcitation, an electron is transferred from the electron-donating methoxy (B1213986) group and the associated part of the aromatic system (the donor) to the electron-deficient pyridine (B92270) part of the quinoline (B57606) moiety (the acceptor). DFT calculations support this, showing that the electron clouds of the frontier orbitals are spatially shifted relative to the nitrogen atom and the methoxy groups, which indicates a high probability of ICT processes. chimicatechnoacta.ru This charge-separated excited state has a different geometry and electronic distribution from the ground state, leading to characteristic photophysical properties.
The specific geometry of the precursor can influence the charge transfer pathway. Studies on related N-benzoylaminonaphthalenes have shown that the connection point on the naphthalene ring (position 1 versus 2) significantly alters the extent of charge separation in the excited state, demonstrating that the pathway is not solely dependent on electron-donating ability but also on the orbital structure of the donor moiety. nih.gov
Intermolecular interactions are also critical, particularly in the solid state, where they govern material properties like charge transport. In related perylene systems, molecular packing and π-π stacking dictate the degree of intermolecular electronic coupling. rsc.orgarxiv.org The design of these molecules, including the introduction of substituents, can control this packing, thereby tuning the intermolecular pathways for charge carrier movement.
Influence of Substituents on Reactivity and Selectivity
Substituents play a paramount role in tuning the reactivity and selectivity of the this compound core. Electron-donating groups, such as methoxy groups, have a profound impact on the molecule's photophysical and chemical properties.
The introduction of one or two methoxy groups onto the core structure alters the absorption and emission wavelengths and significantly affects the fluorescence quantum yield. chimicatechnoacta.ru As shown in the table below, the quantum yield can be substantial, making these compounds effective fluorophores.
| Compound | λabs, nm | λem, nm | Quantum Yield, % |
|---|---|---|---|
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline (5a) | 226, 417, 441 | 457, 482 | 54.0 |
| 5,6-Dimethoxybenzo[de]naphtho[1,8-gh]quinoline (5b) | 417, 441 | 454, 482 | 46.1 |
Furthermore, substituents dictate the molecule's reactivity in sensor applications. For instance, the monomethoxy-substituted derivative acts as a highly sensitive fluorescent sensor for nitroaromatic explosives. chimicatechnoacta.ru Its interaction with analytes like picric acid leads to intense fluorescence quenching, a direct result of the substituent's influence on the frontier orbital energies and the subsequent electron transfer process. chimicatechnoacta.ru This demonstrates how a substituent can selectively enhance a specific reaction pathway (in this case, fluorescence quenching upon binding).
Electron Transfer Processes in Composites
The electron-deficient nature of the aza-perylene core makes this compound derivatives prime candidates for use in electronic composites, particularly as n-type (electron-transporting) materials or as components in sensor systems where electron transfer is the signaling mechanism.
In the context of fluorescent chemosensors, the composite system consists of the fluorophore (the sensor) and an analyte (the quencher). The sensing mechanism for nitro-containing explosives is based on an electron transfer from the excited state of the this compound derivative to the electron-accepting analyte. chimicatechnoacta.ru The efficiency of this "turn-off" response is governed by the energy difference between the LUMO of the sensor and the LUMO of the quencher. A favorable energy gap (0.4 to 1.2 eV for various nitro compounds) provides the thermodynamic driving force for this electron transfer, resulting in non-radiative decay and quenching of the fluorescence. chimicatechnoacta.ru
In solid-state organic electronics, these molecules are of interest for creating charge-transporting composites. Theoretical studies on aza-perylene derivatives show that a combination of aza-substitution and functionalization can produce materials with low-lying LUMO levels and high electron affinity, which are desirable for stable n-type semiconductors. rsc.org A closely related system, benzo[de]isoquinolino[1,8-gh]quinoline diamide (B1670390), has been synthesized and shown to act as an air-stable organic semiconductor with good electron mobility, demonstrating the practical potential of this molecular core in electronic devices. nih.gov The performance of such composites depends critically on factors like molecular packing and intermolecular electronic coupling, which facilitate efficient charge transport through the material. rsc.orgarxiv.org
Future Directions and Emerging Research Avenues
Novel Synthetic Routes for Enhanced Scalability and Sustainability
The development of efficient, scalable, and environmentally benign synthetic methods is paramount for the widespread investigation and application of Benzo(de)naphtho(1,8-gh)quinoline. Current research focuses on moving beyond traditional multi-step, low-yield syntheses towards more streamlined and sustainable approaches.
A rational and effective approach to synthesizing substituted naphtho[1,8-gh]quinolines involves the intramolecular cyclization of (naphthalen-1-yl)isoquinolines in the presence of potassium. chimicatechnoacta.ru This method has been successfully employed to produce derivatives such as 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline and 5,6-Dimethoxybenzo[de]naphtho[1,8-gh]quinoline. chimicatechnoacta.ru
To enhance the sustainability of quinoline (B57606) synthesis, researchers are exploring the use of magnetic nanoparticles as reusable catalysts. For instance, CuFe2O4 nanoparticles have been used in aqueous media for the synthesis of quinoline derivatives, offering high yields and easy catalyst recovery. nih.gov Another green approach involves the use of Fe3O4 magnetic nanoparticles in solvent-free conditions for the four-component reaction of benzaldehyde, β-ketoester, dimedone, and ammonium (B1175870) acetate (B1210297) to produce polyhydroquinoline derivatives. nih.gov Furthermore, electrochemical synthesis presents a simple and scalable method, using electrons as the sole reagent for intramolecular cyclization, thereby minimizing waste. rsc.org While not yet applied directly to this compound, these sustainable methods offer promising avenues for its future synthesis.
Exploration of New Derivatization Strategies for Tailored Properties
The functionalization of the this compound core is a key strategy for tuning its electronic and photophysical properties for specific applications. Research is focused on introducing a variety of substituents at different positions on the aromatic backbone.
The introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby influencing the compound's absorption and emission spectra. For example, the synthesis of 6-methoxybenzo[de]naphtho[1,8-gh]quinoline demonstrates a targeted derivatization to modulate its fluorescence properties. chimicatechnoacta.ru
Future derivatization strategies could involve the fusion of additional aromatic rings to extend the π-conjugated system, as seen in the development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids. nih.gov The condensation of 2,4-dichloroquinolines with 1-naphthyamine, followed by cyclization, has been shown to produce linear and angular benzo[b]naphtho[2,1-g] chimicatechnoacta.runih.govnaphthyridines and benzo[b]naphtho[2,1-h]naphthyridines, highlighting the potential for creating complex, fused architectures. uss.cl These strategies could lead to materials with red-shifted emission and enhanced charge transport properties.
Advanced Characterization Techniques for In-Depth Understanding
A comprehensive understanding of the structure-property relationships in this compound and its derivatives necessitates the use of a suite of advanced characterization techniques.
Standard spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are fundamental for confirming the chemical structure of newly synthesized compounds. chimicatechnoacta.rumdpi.com For instance, the 1H NMR spectrum of 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline shows characteristic signals for the methoxy (B1213986) group and the aromatic protons. chimicatechnoacta.ru
To probe the photophysical properties, UV-visible absorption and fluorescence spectroscopy are employed to determine the absorption and emission maxima, as well as the fluorescence quantum yield. chimicatechnoacta.ru The solvatochromic behavior of related quinoline derivatives has been investigated by studying their spectra in various solvents of differing polarity, providing insights into the nature of the excited state. researchgate.net
For a deeper understanding of the molecular structure and intermolecular interactions, single-crystal X-ray diffraction is an invaluable tool. mdpi.com Furthermore, computational studies, such as those employing Car-Parrinello Molecular Dynamics, can provide insights into the dynamics of intra- and intermolecular hydrogen bonds, which can influence the material's bulk properties. mdpi.com
Computational Design and Prediction of Novel this compound Materials
Computational chemistry plays an increasingly vital role in accelerating the discovery and design of new materials with tailored properties. Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure and photophysical properties of this compound derivatives before their synthesis.
DFT calculations have been used to determine the HOMO-LUMO energy gaps of newly synthesized fluorophores, which correlate with their experimentally observed fluorescence. chimicatechnoacta.ru Bio-computational modeling and Petra/Osiris/Molinspiration (POM) analysis are also being used to predict the properties of novel quinolone candidates. nih.gov
Future computational work will likely focus on high-throughput virtual screening of large libraries of potential this compound derivatives to identify candidates with optimized properties for specific applications, such as high charge carrier mobility for organic transistors or specific recognition capabilities for chemosensors. These predictive models can guide synthetic efforts, saving significant time and resources.
Integration into Next-Generation Organic Electronic and Optoelectronic Devices
The unique π-electron system and tunable electronic properties of this compound make it a promising candidate for use in a variety of organic electronic and optoelectronic devices.
A related class of compounds, electron-deficient benzo[de]isoquinolino[1,8-gh]quinoline diamides (BQQDA), has been shown to be a versatile π-electron system for organic electronics. nih.gov The ability to fine-tune the fundamental properties and supramolecular packing of these materials through chemical modifications has led to the development of organic semiconductors with high, air-stable electron-carrier mobility. nih.gov This suggests that appropriately designed this compound derivatives could also function as efficient n-type or ambipolar semiconductors in organic field-effect transistors (OFETs).
Furthermore, the strong fluorescence of these compounds makes them attractive for use as emitters in organic light-emitting diodes (OLEDs). By carefully tuning the derivatization, the emission color could be controlled across the visible spectrum.
Development of Highly Sensitive and Selective Chemosensors for Broader Applications
The inherent fluorescence of this compound and its sensitivity to the chemical environment make it an excellent platform for the development of chemosensors.
Significant research has already demonstrated the potential of these compounds as fluorescent chemosensors for the detection of nitro-containing explosives. chimicatechnoacta.ruchimicatechnoacta.ru For example, 6-methoxybenzo[de]naphtho[1,8-gh]quinoline exhibits intense fluorescence quenching in the presence of nitroaromatic compounds like picric acid, with a high Stern-Volmer constant. chimicatechnoacta.ru The detection limits for nitroanalytes have been calculated to be as low as 1.4 ppm. chimicatechnoacta.ruchimicatechnoacta.ru
Q & A
Q. What are the standard synthetic routes for Benzo[de]naphtho[1,8-gh]quinoline derivatives?
- Methodological Answer : The synthesis involves sequential functionalization and cyclization steps:
Acylation : React 2-(methoxyphenyl)ethanamine with 1-naphthoyl chloride in dichloromethane using diisopropylethylamine as a base to form N-(methoxyphenethyl)-1-naphthamides (yields: 59–81%) .
Cyclization : Treat intermediates with POCl₃ in toluene at 110°C for 8 hours to form 3,4-dihydroisoquinolines.
Oxidation : Use MnO₂ in benzene under reflux to dehydrogenate dihydroisoquinolines into the final aromatic quinoline derivatives .
Key Data :
| Compound | Yield (%) | Conditions |
|---|---|---|
| 3a | 59 | POCl₃, 8h |
| 3b | 68 | POCl₃, 8h |
Q. Which spectroscopic techniques are essential for characterizing Benzo[de]naphtho[1,8-gh]quinoline compounds?
- Methodological Answer :
- ¹H NMR : Assign aromatic protons and substituents (e.g., methoxy groups at δ 3.77 ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.11) .
- Elemental Analysis : Validate purity (e.g., C 80.56% vs. calculated 80.49%) .
- UV-Vis/Photoluminescence : Determine absorption/emission maxima (e.g., λem 454–482 nm) and quantum yields (up to 54%) .
Q. What photophysical properties are critical for evaluating Benzo[de]naphtho[1,8-gh]quinoline-based fluorophores?
- Methodological Answer : Focus on:
- Emission Range : 454–482 nm (blue-green region), suitable for nitroanalyte detection .
- Quantum Yield : Up to 54%, indicating high radiative efficiency .
- Stern-Volmer Constants (KSV) : Quantify fluorescence quenching by nitroanalytes (KSV up to 21,587 M⁻¹) .
Data Summary :
| Property | Value Range |
|---|---|
| Fluorescence Emission | 454–482 nm |
| Quantum Yield | Up to 54% |
| Detection Limit (Nitroanalytes) | 1.4 ppm |
Advanced Research Questions
Q. How can computational methods like DFT optimize the design of Benzo[de]naphtho[1,8-gh]quinoline derivatives?
- Methodological Answer : Use Density Functional Theory (DFT) at the B3LYP/6-311G* level to:
- Calculate HOMO-LUMO gaps (e.g., energy differences influencing charge transfer).
- Optimize molecular geometries for stability and π-π stacking (critical for sensor performance) .
- Predict absorption/emission spectra via time-dependent DFT (TD-DFT) .
Q. What strategies resolve contradictions in fluorescence quenching data when these compounds interact with nitroanalytes?
- Methodological Answer :
- Competitive Titration : Differentiate static vs. dynamic quenching using temperature-dependent Stern-Volmer plots .
- Job’s Plot Analysis : Confirm stoichiometry of analyte-ligand binding (e.g., 1:1 for nitroaromatics) .
- DFT Validation : Correlate experimental KSV values with computed electron-withdrawing effects of substituents .
Q. How are Benzo[de]naphtho[1,8-gh]quinoline derivatives applied in biomedical research, such as antiviral or anticancer studies?
- Methodological Answer :
- Antiviral Screening : Test in vitro against Ebola/Zika viruses via plaque reduction assays (IC₅₀ values) .
- Anticancer Activity : Assess antiproliferative effects on prostate cancer cells using MTT assays (e.g., IC₅₀ < 10 µM) .
- Antimicrobial Evaluation : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains .
Key Findings :
| Application | Model/Result | Reference |
|---|---|---|
| Antiviral (Ebola) | Cell culture IC₅₀ | |
| Anticancer (Prostate) | IC₅₀ < 10 µM | |
| Antimicrobial | MIC 8–32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
